Pactamycin - 23668-11-3

Pactamycin

Catalog Number: EVT-278274
CAS Number: 23668-11-3
Molecular Formula: C28H38N4O8
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pactamycin is a complex aminocyclopentitol antibiotic first isolated from the bacterium Streptomyces pactum. [] It is characterized by a unique five-membered aminocyclitol core decorated with 3-aminoacetophenone, 6-methylsalicytate, and an N,N-dimethylcarbamoyl group. [] Pactamycin exhibits potent biological activities, notably its ability to inhibit protein synthesis across various organisms, including bacteria, mammalian cells, viruses, and protozoa. [] This broad-spectrum activity stems from its strong binding affinity to a conserved region within the ribosome. [] Pactamycin serves as a valuable tool in scientific research for probing ribosome structure and function, investigating cellular processes, and exploring potential therapeutic targets.

Synthesis Analysis

Pactamycin's intricate structure poses significant synthetic challenges. While its total synthesis has been achieved, the process is lengthy, complex, and characterized by low overall yields. [, , , ] Two main approaches have been employed:

  • Total Synthesis: This strategy involves constructing the pactamycin molecule from simpler, commercially available starting materials. [, , ] Key steps include enantioselective Mannich reactions, symmetry-breaking reduction sequences, and the assembly of the cyclopentane core. []
  • Mutasynthesis: This approach leverages the biosynthetic machinery of Streptomyces pactum to generate pactamycin analogs. [] By introducing mutations in genes involved in the biosynthetic pathway or supplementing the culture medium with modified precursors, researchers can direct the production of novel pactamycin derivatives. [, , ] This method has led to the production of analogs like 5"-fluoropactamycin, de-6-MSA-pactamycin, and de-6-MSA-pactamycate. [, , ]
Molecular Structure Analysis

Pactamycin exhibits a highly complex and densely functionalized structure. The molecule consists of a central cyclopentane ring, with each carbon atom bearing various substituents, including hydroxyls, amines, and an amide group. [] The cyclopentane ring is further decorated with a 6-methylsalicylyl group, an aminoacetophenone moiety, and an N,N-dimethylcarbamoyl group. []

  • Aminocyclitol core: This five-membered ring forms the central scaffold of the molecule and is crucial for its biological activity. [, ]
  • 6-Methylsalicylyl group: This aromatic moiety contributes to the molecule's hydrophobicity and interactions with the ribosome. [, ]
  • 3-Aminoacetophenone moiety: This aromatic group also plays a role in interacting with the ribosome and influencing the molecule's biological activity. [, ]

Detailed structural information about pactamycin and its analogs has been elucidated using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. [] These analyses have been critical for understanding the structure-activity relationship of pactamycin and guiding the design of new analogs.

Mechanism of Action

Pactamycin exerts its biological effects primarily by inhibiting protein synthesis. [, , ] It binds to the 30S ribosomal subunit, specifically targeting a region near the aminoacyl (A) and peptidyl (P) sites. [, ] This binding interaction disrupts the normal progression of translation by interfering with several key steps:

  • Initiation: Pactamycin prevents the formation of a functional initiation complex, hindering the binding of the 60S ribosomal subunit to the 40S subunit and the proper positioning of methionyl-tRNA (Met-tRNAf). [, , ]
  • Translocation: Pactamycin can also hinder the movement of the ribosome along the mRNA, effectively blocking polypeptide chain elongation. [, ]
Physical and Chemical Properties Analysis
  • Solubility: Pactamycin exhibits solubility in acetone and dimethyl sulfoxide (DMSO) but limited solubility in water and chloroform. []
  • Stability: Pactamycin can form complexes with acetone. []
  • Photoreactivity: The acetophenone group in pactamycin makes it potentially photoreactive, allowing for photoaffinity labeling studies. [, ]
Applications

a) Ribosome Structure and Function Studies:

  • Probing Ribosome Binding Sites: Pactamycin's specific interaction with the 30S ribosomal subunit has been instrumental in identifying and characterizing the antibiotic binding site. Photoaffinity labeling experiments using radiolabeled pactamycin have pinpointed specific ribosomal proteins involved in its binding. [, ]
  • Investigating Translation Initiation: Pactamycin's ability to inhibit the formation of functional initiation complexes has provided insights into the intricate mechanisms underlying translation initiation. [, , ] Studies using pactamycin have helped elucidate the roles of various initiation factors and the importance of specific ribosomal interactions in this process.
  • Analyzing Translocation Inhibition: Pactamycin's ability to impede translocation has been used to investigate the dynamics of ribosome movement along the mRNA. [, ] By halting translation at specific points, researchers can study the conformational changes in the ribosome and the factors influencing its movement.

b) Cellular Processes Investigation:

  • Analyzing mRNA Decay: Pactamycin's effect on protein synthesis has been utilized to study mRNA decay mechanisms. [, ] By inhibiting translation initiation, researchers can observe the stability and degradation patterns of specific mRNAs in the absence of ribosome protection.
  • Studying Cell Cycle Regulation: Pactamycin analogs have shown potential in influencing cell cycle progression. [] Studies on HNSCC cell lines suggest that these analogs induce cell cycle arrest at the S-phase, potentially through p53-dependent mechanisms. []

c) Exploring Potential Therapeutic Targets:

  • Antitumor Activity: While pactamycin itself exhibits high cytotoxicity, limiting its therapeutic potential, its analogs like de-6MSA-7-demethyl-7-deoxypactamycin (TM-025) and 7-demethyl-7-deoxypactamycin (TM-026) show promise as antitumor agents. []
  • Antimicrobial Activity: Pactamycin's broad-spectrum antimicrobial activity, particularly against drug-resistant strains like Mycoplasma fermentans, highlights its potential for developing new antibiotics. [, ]
  • Antimalarial Activity: Pactamycin and its fluorinated analogs display promising activity against both chloroquine-sensitive and multidrug-resistant strains of malarial parasites. []
Future Directions
  • Structure-Activity Relationship Studies: Designing and synthesizing new pactamycin analogs with tailored properties will be crucial for dissecting the structural elements responsible for its biological activity and overcoming its inherent cytotoxicity. [, ]
  • Tool for Synthetic Biology: Pactamycin's biosynthetic pathway offers a unique platform for engineering the production of novel bioactive molecules. [] Exploring the substrate specificity and catalytic promiscuity of enzymes involved in pactamycin biosynthesis could enable the generation of diverse chemical scaffolds with potential applications in medicine and biotechnology.
  • Investigating Resistance Mechanisms: Understanding the mechanisms of resistance to pactamycin, such as methylation of 16S rRNA, will be crucial for developing strategies to circumvent resistance and enhance its efficacy. []

Pactamycate

    Compound Description: Pactamycin and pactamycate are often isolated together from Streptomyces pactum fermentations, with pactamycate sometimes found in higher yields []. Pactamycate is a chemical degradation product of pactamycin []. Both compounds share a structurally complex nucleus featuring a highly substituted cyclopentane ring [].

    Relevance: The close structural similarities between pactamycin and pactamycate, alongside their co-occurrence, makes understanding the biosynthesis and structure-activity relationships of pactamycate highly relevant in the study of pactamycin. Researchers often study pactamycate alongside pactamycin to gain insights into the biosynthesis and structure-activity relationships of this class of compounds [].

De-6-MSA-pactamycin

    Compound Description: De-6-MSA-pactamycin is a pactamycin analog lacking the 6-methylsalicylyl (6-MSA) moiety. It is produced by genetically engineered Streptomyces pactum strains in which the polyketide synthase gene (ptmQ) has been inactivated []. Despite the structural difference, this analog retains comparable cytotoxic and antibacterial activities to pactamycin [].

    Relevance: De-6-MSA-pactamycin provides valuable insights into the structure-activity relationship of pactamycin. Its activity suggests that the 6-MSA group may not be essential for the cytotoxic and antibacterial properties of pactamycin [].

De-6-MSA-pactamycate

    Compound Description: Similar to de-6-MSA-pactamycin, this compound is a pactamycate analog devoid of the 6-MSA group []. It is also generated through the inactivation of the ptmQ gene in Streptomyces pactum. It exhibits similar activity to pactamycate, suggesting the 6-MSA group is not crucial for its biological activity [].

    Relevance: De-6-MSA-pactamycate further strengthens the understanding of the structure-activity relationship in pactamycin and its analogues, emphasizing the non-essential role of the 6-MSA group for the biological activity in this family of compounds [].

5''-Fluoropactamycin

    Compound Description: This pactamycin analog is generated through directed biosynthesis by supplementing the fermentation medium of Streptomyces pactum with 3-amino-5-fluorobenzoic acid, an analog of a pactamycin biosynthetic precursor [, ]. 5''-Fluoropactamycin exhibits comparable antimicrobial and cytotoxic activities to pactamycin [, ].

    Relevance: The successful incorporation of a fluorine atom in 5''-fluoropactamycin demonstrates the potential of directed biosynthesis for producing pactamycin analogs. This approach can be helpful in exploring structure-activity relationships and developing potentially less toxic derivatives of pactamycin [, ].

7-Demethyl-7-deoxypactamycin (TM-026)

    Compound Description: TM-026 is a biosynthetically engineered pactamycin analog that lacks the methyl and hydroxyl groups at the C7 position []. Unlike pactamycin, TM-026 does not inhibit nascent protein synthesis in a cell-based assay []. This analog shows potent antitumor activity, inducing p53-dependent cell-cycle arrest at the S-phase in human head and neck squamous cell carcinoma (HNSCC) cells [].

    Relevance: TM-026's distinct activity profile compared to pactamycin, along with its antitumor potential, makes it a promising candidate for further investigation. It highlights the possibility of generating pactamycin analogs with a potentially safer profile for therapeutic applications [].

De-6MSA-7-demethyl-7-deoxypactamycin (TM-025)

    Compound Description: TM-025 is structurally similar to TM-026 but lacks both the 6-MSA and the C7 methyl and hydroxyl groups []. Like TM-026, this analog does not inhibit de novo protein synthesis and exhibits similar antitumor activity against HNSCC cells [].

    Relevance: The comparable activity profiles of TM-025 and TM-026 further support the notion that the 6-MSA, C7 methyl, and hydroxyl groups are not essential for the antitumor activity observed in these pactamycin analogs. This finding opens avenues for developing potentially less toxic pactamycin derivatives with improved therapeutic windows [].

8''-Hydroxypactamycin (PD 118,309)

    Compound Description: Isolated from the culture broths of a Streptomyces sp., 8''-hydroxypactamycin has a hydroxyl group at the 8'' position []. This compound displays potent in vitro and in vivo antitumor activity [].

    Relevance: The structural similarity to pactamycin and its potent antitumor activity makes 8''-hydroxypactamycin an important compound for further investigation. Comparing its activity to pactamycin can provide insights into the contribution of the 8''-hydroxyl group to the biological activity [].

7-Deoxypactamycin (PD 113,618)

    Compound Description: 7-Deoxypactamycin is another analog isolated from Streptomyces sp., lacking the hydroxyl group at the C7 position of pactamycin []. This compound was also found to be identical to cranomycin [].

    Relevance: The identification of 7-deoxypactamycin as cranomycin provides a link between different research efforts and highlights the potential of finding pactamycin analogs from diverse sources. The absence of the C7 hydroxyl group and its potential impact on biological activity can provide useful information for designing new analogs [].

Properties

CAS Number

23668-11-3

Product Name

Pactamycin

IUPAC Name

[(1S,2R,3R,4S,5S)-5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-[(1S)-1-hydroxyethyl]-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate

Molecular Formula

C28H38N4O8

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37)/t17-,22-,23-,26-,27+,28-/m0/s1

InChI Key

WVIUOSJLUCTGFK-JUJPXXQGSA-N

SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Pactamycin; NSC 52947; NSC-52947; NSC52947;

Canonical SMILES

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Isomeric SMILES

CC1=C(C(=CC=C1)O)C(=O)OC[C@]2([C@H]([C@@H]([C@]([C@@]2(C)O)([C@H](C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.